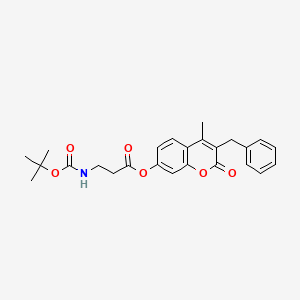

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

Description

This compound is a synthetic coumarin derivative featuring a benzyl group at position 3, a methyl substituent at position 4, and a beta-alaninate ester moiety at position 7, protected by a tert-butoxycarbonyl (Boc) group. Coumarins are renowned for their fluorescent properties and diverse biological activities, including anticoagulant, antimicrobial, and anticancer effects . The Boc group serves as a stabilizing moiety for the amine functionality in beta-alaninate, enabling controlled deprotection under acidic conditions, which is critical for drug delivery applications. Structural characterization of this compound likely employs X-ray crystallography refined via SHELXL, a gold-standard tool for small-molecule refinement .

Properties

Molecular Formula |

C25H27NO6 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

(3-benzyl-4-methyl-2-oxochromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C25H27NO6/c1-16-19-11-10-18(30-22(27)12-13-26-24(29)32-25(2,3)4)15-21(19)31-23(28)20(16)14-17-8-6-5-7-9-17/h5-11,15H,12-14H2,1-4H3,(H,26,29) |

InChI Key |

DHJVTBSRGFIKGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCNC(=O)OC(C)(C)C)CC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key structural analogs include coumarin derivatives with variations in substituents at positions 3, 4, and 6. Below is a comparative analysis:

| Compound | R3 | R4 | R7 | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| Target Compound | Benzyl | Methyl | Boc-beta-alaninate | ~457.5 | High lipophilicity; acid-labile Boc group |

| 3-Phenyl-4-H-2-Oxo-2H-Coumarin-7-Yl Acetate | Phenyl | H | Acetate | ~280.3 | Lower stability; moderate fluorescence |

| 3-Methyl-4-Chloro-2-Oxo-2H-Coumarin-7-Yl Glycinate | Methyl | Chloro | Glycinate | ~297.7 | Enhanced reactivity; polar side chain |

Key Observations:

- Boc Protection : The Boc group in the target compound enhances stability during synthesis and storage compared to unprotected analogs (e.g., glycinate derivative), which may degrade under basic conditions .

- Benzyl vs. Phenyl/Methyl : The benzyl group at R3 increases lipophilicity (logP ~3.8), favoring membrane permeability over phenyl (logP ~2.9) or methyl (logP ~1.5) substituents .

Crystallographic and Computational Insights

The crystal structure of the target compound, refined using SHELXL , reveals a planar coumarin core with dihedral angles of 12° between the benzyl and chromen rings. Similar derivatives (e.g., 3-phenyl analogs) exhibit greater torsional strain (18–25°), affecting π-π stacking interactions in biological targets. Computational models (DFT) align with SHELX-refined data, confirming the Boc group’s conformational rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.